Cas no 1805091-47-7 (4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

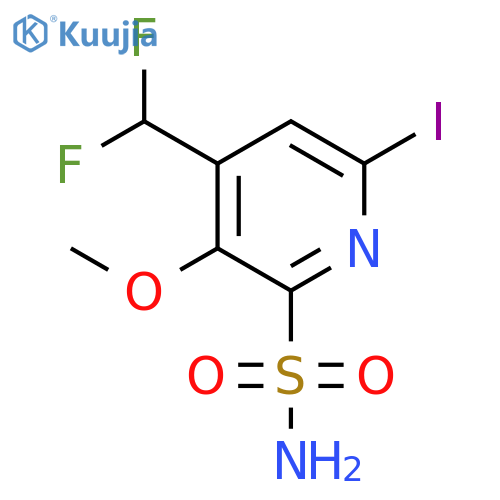

1805091-47-7 structure

商品名:4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide

CAS番号:1805091-47-7

MF:C7H7F2IN2O3S

メガワット:364.108359575272

CID:4892884

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide

-

- インチ: 1S/C7H7F2IN2O3S/c1-15-5-3(6(8)9)2-4(10)12-7(5)16(11,13)14/h2,6H,1H3,(H2,11,13,14)

- InChIKey: TYHBAMGXRCEGCB-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)F)=C(C(=N1)S(N)(=O)=O)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 335

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 90.7

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029023331-1g |

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide |

1805091-47-7 | 95% | 1g |

$3,010.80 | 2022-04-01 | |

| Alichem | A029023331-500mg |

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide |

1805091-47-7 | 95% | 500mg |

$1,718.70 | 2022-04-01 | |

| Alichem | A029023331-250mg |

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide |

1805091-47-7 | 95% | 250mg |

$999.60 | 2022-04-01 |

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1805091-47-7 (4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量